Indium(III) Trifluoromethanesulfonate: A Comprehensive Technical Guide to Synthesis and Characterization
Indium(III) Trifluoromethanesulfonate: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Indium(III) trifluoromethanesulfonate (B1224126), also known as indium(III) triflate [In(OTf)₃], has emerged as a highly versatile and effective Lewis acid catalyst in a myriad of organic transformations. Its stability, water tolerance, and catalytic activity make it an attractive reagent in modern synthetic chemistry, particularly in the development of pharmaceutical intermediates. This technical guide provides an in-depth overview of the synthesis, characterization, and key applications of Indium(III) trifluoromethanesulfonate.
Physicochemical Properties
Indium(III) trifluoromethanesulfonate is a white to off-white, hygroscopic crystalline solid. It is soluble in various organic solvents, including dichloromethane, acetonitrile, and nitromethane (B149229), and sparingly soluble in hydrocarbons and diethyl ether.
| Property | Value |
| Chemical Formula | C₃F₉InO₉S₃ |
| Molecular Weight | 562.03 g/mol [1] |
| CAS Number | 128008-30-0[1] |
| Appearance | White to off-white powder or granules[2] |
| Melting Point | >300 °C[2] |
| Solubility | Soluble in polar organic solvents; insoluble in water[3] |
Synthesis of Indium(III) Trifluoromethanesulfonate
The most common and direct method for the synthesis of Indium(III) trifluoromethanesulfonate involves the reaction of an indium precursor, such as indium(III) oxide (In₂O₃) or indium metal, with trifluoromethanesulfonic acid (triflic acid, TfOH).[4]
Experimental Protocol: Synthesis from Indium(III) Oxide
This protocol is based on the general acid-base reaction between a metal oxide and a strong acid.
Materials:
-
Indium(III) oxide (In₂O₃)
-
Trifluoromethanesulfonic acid (CF₃SO₃H)
-
Anhydrous toluene (B28343) (optional, for purification)
-
Suitable reaction vessel with a condenser and stirring mechanism
-
Vacuum line for drying
Procedure:
-
Reaction Setup: In a fume hood, a reaction flask equipped with a magnetic stirrer and a reflux condenser is charged with indium(III) oxide.
-
Addition of Triflic Acid: A stoichiometric amount of trifluoromethanesulfonic acid is slowly added to the flask. The reaction is exothermic and should be controlled.
-
Reaction: In₂O₃ + 6 CF₃SO₃H → 2 In(OTf)₃ + 3 H₂O
-
-
Reaction Conditions: The mixture is heated and stirred to ensure complete reaction. The exact temperature and reaction time can vary, but heating is often employed to drive the reaction to completion.
-
Purification: The primary byproduct of this reaction is water, which must be removed to obtain the anhydrous salt. This can be achieved by:
-
Heating under vacuum: The crude product is heated under a high vacuum to remove residual water and any volatile impurities.
-
Azeotropic distillation: Toluene can be added to the reaction mixture, and the water can be removed azeotropically. The toluene is then removed under reduced pressure.
-
-
Isolation and Storage: The resulting white solid is cooled to room temperature under an inert atmosphere (e.g., nitrogen or argon) and stored in a desiccator due to its hygroscopic nature.[3]
Caption: Synthesis of In(OTf)₃ from Indium(III) Oxide.
Characterization of Indium(III) Trifluoromethanesulfonate
The synthesized Indium(III) trifluoromethanesulfonate should be characterized to confirm its identity and purity. The following are key analytical techniques and expected results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹⁹F NMR: This is a crucial technique for characterizing triflate salts. The triflate anion (CF₃SO₃⁻) gives a characteristic singlet in the ¹⁹F NMR spectrum. The chemical shift can vary slightly depending on the solvent and whether the triflate is coordinated to the metal center or exists as a free counterion. A sharp singlet for the free triflate counterion is typically observed around -79 ppm.[5] A signal for a coordinated triflate ion may appear slightly downfield, around -76 to -77 ppm.[5]
-
¹³C NMR: The trifluoromethyl carbon (CF₃) in the triflate anion will appear as a quartet due to coupling with the three fluorine atoms.
Infrared (IR) Spectroscopy
The FT-IR spectrum of Indium(III) trifluoromethanesulfonate will show strong absorption bands characteristic of the triflate group. Key vibrational modes include:
-
S=O stretching: Strong absorptions in the region of 1250-1280 cm⁻¹ and 1150-1170 cm⁻¹.
-
C-F stretching: Strong absorptions in the region of 1220-1230 cm⁻¹ and 1150-1160 cm⁻¹.
-
S-O stretching: A strong absorption around 1030 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern of the compound. Depending on the ionization technique used, peaks corresponding to fragments such as [In(OTf)₂]⁺ may be observed.
Applications in Organic Synthesis
Indium(III) trifluoromethanesulfonate is a powerful Lewis acid catalyst for a wide range of organic reactions. Its utility stems from its ability to activate various functional groups, facilitating bond formation under mild conditions.
Friedel-Crafts Acylation
In(OTf)₃ is an effective catalyst for the Friedel-Crafts acylation of aromatic compounds, providing an alternative to traditional catalysts like aluminum chloride. It can be used in catalytic amounts, often leading to high yields of the desired aryl ketones.
Experimental Protocol: Catalytic Friedel-Crafts Acylation of Anisole (B1667542)
Materials:
-
Anisole
-
Acetic anhydride (B1165640)
-
Indium(III) trifluoromethanesulfonate (In(OTf)₃)
-
Nitromethane (solvent)
-
Lithium perchlorate (B79767) (LiClO₄) (optional co-catalyst)
Procedure:
-
Reaction Setup: A solution of anisole and acetic anhydride in nitromethane is prepared in a reaction flask.
-
Catalyst Addition: A catalytic amount of In(OTf)₃ (e.g., 1 mol%) is added to the mixture. In some cases, the addition of a co-catalyst like LiClO₄ can enhance the reaction rate and yield.
-
Reaction Conditions: The reaction is typically stirred at room temperature for a specified period.
-
Work-up: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to afford the crude product, which can be further purified by chromatography or distillation.
Table of Representative Yields for Friedel-Crafts Acylation:
| Aromatic Substrate | Acylating Agent | Catalyst Loading (mol%) | Co-catalyst | Solvent | Yield (%) |
| Anisole | Acetic Anhydride | 1 | - | MeNO₂ | 28 |
| Anisole | Acetic Anhydride | 1 | 100 mol% LiClO₄ | MeNO₂ | High |
| Mesitylene | Acetic Anhydride | 1 | 100 mol% LiClO₄ | MeNO₂ | High |
| m-Xylene | Acetic Anhydride | 1 | 100 mol% LiClO₄ | MeNO₂ | High |
| Furan | Acetic Anhydride | 1 | 100 mol% LiClO₄ | MeNO₂ | High |
| Toluene | Acetic Anhydride | 10 | 100 mol% LiClO₄ | MeNO₂ | 82 |
Data compiled from various sources demonstrating the catalytic efficacy.
Caption: In(OTf)₃ catalyzed Friedel-Crafts Acylation.
Biginelli Reaction
The Biginelli reaction is a one-pot, three-component condensation reaction for the synthesis of dihydropyrimidinones (DHPMs), which are important scaffolds in medicinal chemistry. In(OTf)₃ has been shown to be an efficient catalyst for this reaction, often leading to high yields under mild and solvent-free conditions.[6]
Experimental Protocol: In(OTf)₃-Catalyzed Biginelli Reaction
Materials:
-
Aldehyde
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Urea (B33335) or Thiourea
-
Indium(III) trifluoromethanesulfonate (In(OTf)₃)
Procedure:
-
Mixing Reactants: A mixture of the aldehyde, β-ketoester, and urea (or thiourea) is prepared.
-
Catalyst Addition: A catalytic amount of In(OTf)₃ (e.g., 2 mol%) is added to the mixture.
-
Reaction Conditions: The reaction is often carried out under solvent-free conditions and may be heated to accelerate the reaction.
-
Work-up and Purification: After completion, the reaction mixture is cooled, and the solid product is typically recrystallized from a suitable solvent (e.g., ethanol) to yield the pure dihydropyrimidinone.
Table of Representative Yields for the Biginelli Reaction:
| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Catalyst Loading (mol%) | Conditions | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Urea | 2 | Solvent-free, 90 °C | 96 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 2 | Solvent-free, 90 °C | 95 |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | 2 | Solvent-free, 90 °C | 94 |
| 3-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 2 | Solvent-free, 90 °C | 92 |
| Furfural | Ethyl acetoacetate | Urea | 2 | Solvent-free, 90 °C | 91 |
| Benzaldehyde | Ethyl acetoacetate | Thiourea | 2 | Solvent-free, 90 °C | 95 |
Data compiled from various sources illustrating the versatility of the catalyst.
Caption: In(OTf)₃ catalyzed Biginelli Reaction.
Conclusion
Indium(III) trifluoromethanesulfonate is a valuable and versatile Lewis acid catalyst with a broad range of applications in organic synthesis. Its straightforward preparation, stability, and high catalytic activity make it an essential tool for researchers in both academic and industrial settings, particularly in the development of novel pharmaceuticals and fine chemicals. The detailed protocols and characterization data provided in this guide serve as a comprehensive resource for the synthesis and utilization of this important reagent.
References
- 1. scbt.com [scbt.com]
- 2. 128008-30-0 CAS MSDS (INDIUM(III) TRIFLUOROMETHANESULFONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
